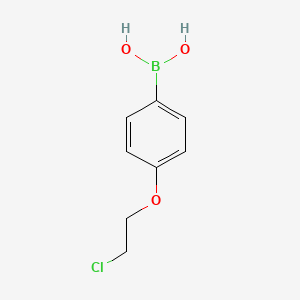
4-(2-Chloroethoxy)phenylboronic acid
Overview
Description
“4-(2-Chloroethoxy)phenylboronic acid” is a chemical compound with the molecular formula C8H10BClO3 . It is also known as CEBA. The CAS number for this compound is 252044-23-8 .
Synthesis Analysis
The synthesis of similar boronic acids often involves reactions with phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .
Molecular Structure Analysis
The molecular structure of “4-(2-Chloroethoxy)phenylboronic acid” is characterized by the presence of a boron atom that is sp2-hybridized and contains an empty p-orbital . The boron atom in this compound is capable of forming reversible covalent bonds with diols .
Chemical Reactions Analysis
Boronic acids, including “4-(2-Chloroethoxy)phenylboronic acid”, are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This property allows boronic acids to interact with a variety of biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .
Scientific Research Applications
Sensing Applications
Boronic acids, including 4-(2-Chloroethoxy)phenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules for detection and analysis .
Protein Manipulation and Modification
Boronic acids, including 4-(2-Chloroethoxy)phenylboronic acid, have been used for the manipulation and modification of proteins . This involves the use of boronic acids to modify the structure or function of proteins for various research applications .
Separation Technologies
Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This involves the use of boronic acids to develop new drugs and treatments for various diseases .
Catalytic Protodeboronation
4-(2-Chloroethoxy)phenylboronic acid can undergo catalytic protodeboronation . This process involves the removal of the boron moiety from the boronic acid, which can be useful in various synthetic applications .
Electrophoresis of Glycated Molecules
Boronic acids have been used for electrophoresis of glycated molecules . This involves the use of boronic acids to separate glycated molecules based on their size and charge .
Building Materials for Microparticles
Boronic acids have been used as building materials for microparticles for analytical methods . This involves the use of boronic acids to construct microparticles that can be used in various analytical methods .
Safety and Hazards
Future Directions
Boronic acids, including “4-(2-Chloroethoxy)phenylboronic acid”, are increasingly being utilized in diverse areas of research . They have found applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research is expected to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs .
Mechanism of Action
Target of Action
The primary target of 4-(2-Chloroethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling pathway, leading to the formation of carbon–carbon bonds . This pathway is crucial in organic synthesis, enabling the creation of complex organic compounds from simpler ones .
Pharmacokinetics
It’s worth noting that organoboron compounds, in general, are known for their stability and ease of handling , which can impact their bioavailability.
Result of Action
The action of 4-(2-Chloroethoxy)phenylboronic acid results in the formation of new carbon–carbon bonds . This is a fundamental process in organic synthesis, enabling the construction of complex organic molecules from simpler ones .
Action Environment
The efficacy and stability of 4-(2-Chloroethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, organoboron compounds are known for their stability and are generally environmentally benign . They may be sensitive to certain conditions such as exposure to air and moisture .
properties
IUPAC Name |
[4-(2-chloroethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEXGVSTBQBCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3119524.png)
![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)
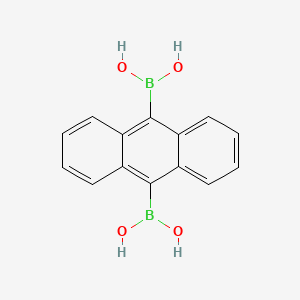
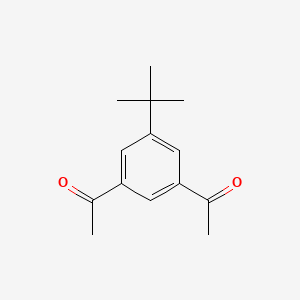
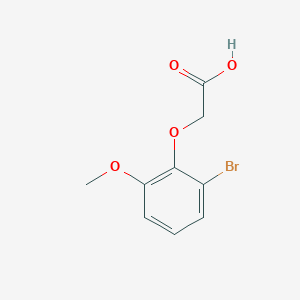
![4-Bromothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B3119567.png)
![N-(3,4-dimethylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B3119577.png)
![Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B3119582.png)
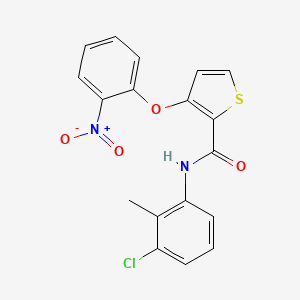
![6-(4-Fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B3119606.png)
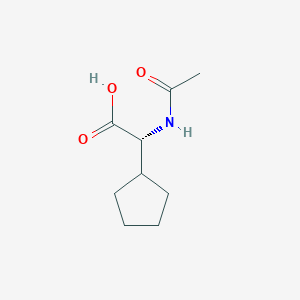
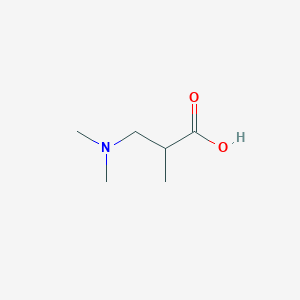
![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)